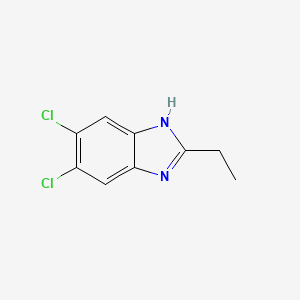

5,6-dichloro-2-éthyl-1H-benzimidazole

Vue d'ensemble

Description

5,6-dichloro-2-ethyl-1H-benzimidazole is a chemical compound with the formula C9H8Cl2N2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring . This compound is of interest in the field of medicinal chemistry due to its potential biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, often involves the reaction of o-phenylenediamine with carboxylic acids under microwave irradiation . This method is considered efficient and practical, leading to products with good yields in short reaction times .Molecular Structure Analysis

The molecular structure of 5,6-dichloro-2-ethyl-1H-benzimidazole consists of a benzimidazole core with two chlorine atoms attached at the 5 and 6 positions and an ethyl group at the 2 position . The benzimidazole core is a heterocyclic compound containing a benzene and imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown antiproliferative activity against different cancer cell lines . They have also demonstrated antimicrobial properties .Applications De Recherche Scientifique

Activités pharmacologiques

Les dérivés du benzimidazole, y compris le 5,6-dichloro-2-éthyl-1H-benzimidazole, ont été reconnus pour leur rôle significatif en tant qu'agents thérapeutiques. Ils sont impliqués dans la synthèse de divers composés pharmacologiquement actifs utilisés comme médicaments anti-ulcéreux, analgésiques et anthelminthiques . Le développement de structures de base du benzimidazole a été une priorité en raison de leur présence dans des substances bioactives telles que les antihypertenseurs, les anti-inflammatoires, les antiviraux et les agents anticancéreux .

Synthèse de chimie verte

La synthèse verte des dérivés du benzimidazole est un domaine de recherche important. Elle vise à utiliser des méthodes écologiques pour produire ces composés, qui sont essentiels dans les applications pharmaceutiques. Cette approche répond aux préoccupations environnementales liées à la production de déchets et à l'utilisation de procédés toxiques dans la synthèse des médicaments .

Inhibition de l'uréase

Les dérivés du benzimidazole ont été étudiés pour leur potentiel d'inhibiteurs de l'uréase. L'uréase est une enzyme responsable de la dégradation de l'urée, conduisant à la formation d'ammoniac et de dioxyde de carbone. L'inhibition de cette enzyme est cruciale dans le traitement de certaines affections médicales et a des applications agricoles. De nouveaux dérivés du benzimidazole ont montré des résultats prometteurs dans l'inhibition de l'activité de l'uréase .

Propriétés antimicrobiennes

Certains dérivés du benzimidazole présentent des propriétés antimicrobiennes, ce qui en fait des candidats potentiels pour le traitement des infections bactériennes et fongiques. Des dérivés spécifiques ont montré une activité modérée contre les bactéries et les champignons testés, certains composés étant particulièrement actifs contre Candida .

Études d'amarrage moléculaire

Les études d'amarrage moléculaire des dérivés du benzimidazole aident à comprendre leur interaction avec les cibles biologiques. Ces études sont essentielles à la conception des médicaments, permettant aux chercheurs de prédire comment ces composés se lieront aux enzymes ou aux récepteurs, ce qui est crucial pour le développement de nouveaux médicaments .

Bioactivité dans le développement des médicaments

La structure hétérocyclique du benzimidazole est essentielle au développement des médicaments, de nombreux principes pharmaceutiques actifs (API) contenant cette partie. La bioactivité des dérivés du benzimidazole couvre un large éventail de domaines thérapeutiques, notamment les activités antivirales, anti-VIH, antiprotozoaires et antidiabétiques .

Mécanisme D'action

Target of Action

The primary target of 5,6-dichloro-2-ethyl-1H-benzimidazole is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme plays a crucial role in nitrogen metabolism in organisms .

Mode of Action

5,6-dichloro-2-ethyl-1H-benzimidazole interacts with the urease enzyme, inhibiting its activity . The compound binds to the active sites of the urease enzyme, preventing it from catalyzing the conversion of urea into ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme by 5,6-dichloro-2-ethyl-1H-benzimidazole affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in ammonia production, which can have various downstream effects, including a potential reduction in the pH of the local environment .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of the urease enzyme by 5,6-dichloro-2-ethyl-1H-benzimidazole can lead to a decrease in ammonia production . This can potentially reduce the pH of the local environment, which may have various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 5,6-dichloro-2-ethyl-1H-benzimidazole can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5,6-dichloro-2-ethyl-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, have been shown to inhibit the activity of CK2 proteins, which are involved in cell growth and proliferation . This inhibition can lead to alterations in cellular processes, making this compound a potential candidate for anticancer therapies.

Cellular Effects

The effects of 5,6-dichloro-2-ethyl-1H-benzimidazole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been found to induce apoptosis in cancer cells by modulating the expression of oncogenes and tumor suppressor genes . Additionally, 5,6-dichloro-2-ethyl-1H-benzimidazole can disrupt cellular metabolism, leading to reduced cell viability and proliferation.

Molecular Mechanism

At the molecular level, 5,6-dichloro-2-ethyl-1H-benzimidazole exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, 5,6-dichloro-2-ethyl-1H-benzimidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-dichloro-2-ethyl-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,6-dichloro-2-ethyl-1H-benzimidazole remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5,6-dichloro-2-ethyl-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic effects, including organ damage and altered physiological functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

5,6-dichloro-2-ethyl-1H-benzimidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the urea cycle, leading to altered nitrogen metabolism . Additionally, 5,6-dichloro-2-ethyl-1H-benzimidazole can affect the levels of key metabolites, influencing cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 5,6-dichloro-2-ethyl-1H-benzimidazole within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cell, 5,6-dichloro-2-ethyl-1H-benzimidazole can accumulate in specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 5,6-dichloro-2-ethyl-1H-benzimidazole is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 5,6-dichloro-2-ethyl-1H-benzimidazole may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes.

Propriétés

IUPAC Name |

5,6-dichloro-2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAVLJUMDKFUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359575 | |

| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90348-42-8 | |

| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

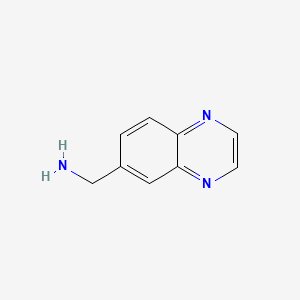

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)

![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)